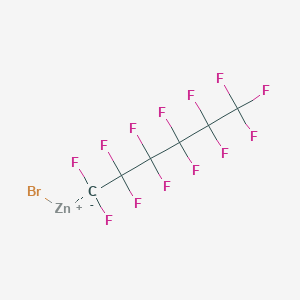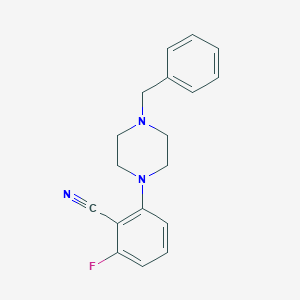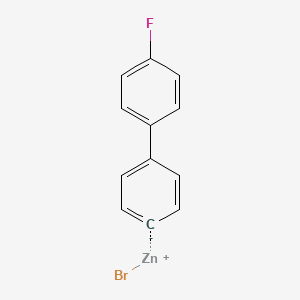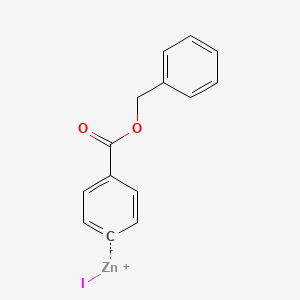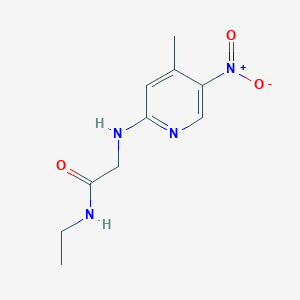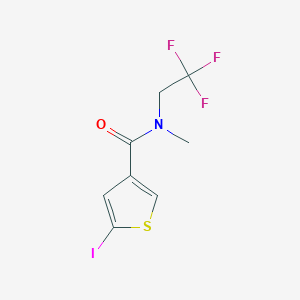
5-iodo-N-methyl-N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-iodo-N-methyl-N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur The compound is characterized by the presence of an iodine atom, a methyl group, and a trifluoroethyl group attached to the thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-N-methyl-N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide typically involves multiple steps, starting from commercially available thiophene derivatives. One common method involves the iodination of thiophene, followed by the introduction of the carboxamide group through amide bond formation. The trifluoroethyl group can be introduced using nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
5-iodo-N-methyl-N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the iodine atom or to modify the carboxamide group.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
5-iodo-N-methyl-N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 5-iodo-N-methyl-N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The iodine atom can participate in halogen bonding, further influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 5-bromo-N-methyl-N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide
- 5-chloro-N-methyl-N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide
- 5-fluoro-N-methyl-N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide
Uniqueness
The presence of the iodine atom in 5-iodo-N-methyl-N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide distinguishes it from its halogenated analogs. Iodine’s larger atomic size and higher polarizability can lead to stronger interactions with biological targets, potentially enhancing the compound’s efficacy in medicinal applications. Additionally, the trifluoroethyl group imparts unique physicochemical properties, such as increased metabolic stability and improved pharmacokinetic profiles.
属性
分子式 |
C8H7F3INOS |
|---|---|
分子量 |
349.11 g/mol |
IUPAC 名称 |
5-iodo-N-methyl-N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide |
InChI |
InChI=1S/C8H7F3INOS/c1-13(4-8(9,10)11)7(14)5-2-6(12)15-3-5/h2-3H,4H2,1H3 |
InChI 键 |
WUQLPIIKJVRQRZ-UHFFFAOYSA-N |
规范 SMILES |
CN(CC(F)(F)F)C(=O)C1=CSC(=C1)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


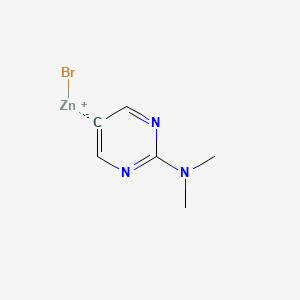

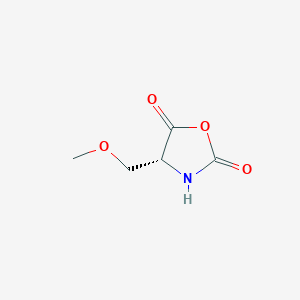

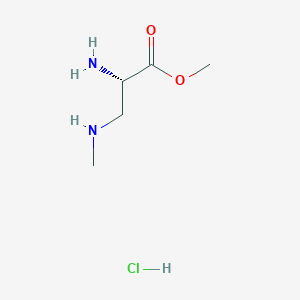

![2-((6-Ethoxy-1h-benzo[d]imidazol-2-yl)thio)propanamide](/img/structure/B14893053.png)
